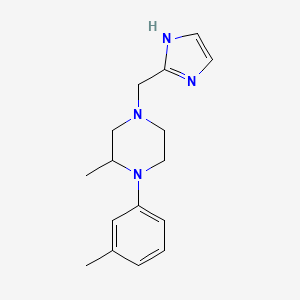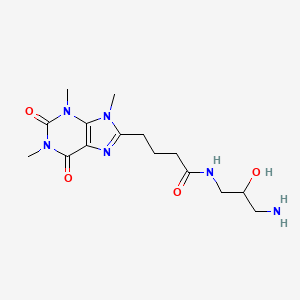![molecular formula C10H13N5O4 B8074261 acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine](/img/structure/B8074261.png)
acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
準備方法
The preparation of compound “acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine” involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general synthetic routes include:
Step 1: Reacting precursor compounds under controlled conditions to form intermediate products.
Step 2: Further chemical reactions, such as oxidation or reduction, to refine the intermediate products into the final compound.
Step 3: Purification processes to isolate and purify the final compound, ensuring its chemical integrity and purity.
化学反応の分析
Compound “acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups.
科学的研究の応用
Compound “acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of specialized materials or chemicals.
作用機序
The mechanism of action of compound “acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their structure or function, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Compound “acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its similar chemical structure but different functional groups.
Compound B: Shares similar biological activities but differs in its mechanism of action.
Compound C: Used in similar industrial applications but has distinct chemical properties.
Each of these compounds has unique features that differentiate them from “this compound,” making it a valuable subject of study in its own right.
特性
IUPAC Name |
acetic acid;2-[(Z)-(4-nitrophenyl)methylideneamino]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2.C2H4O2/c9-8(10)12-11-5-6-1-3-7(4-2-6)13(14)15;1-2(3)4/h1-5H,(H4,9,10,12);1H3,(H,3,4)/b11-5-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABLUKVKNDYHOS-JIBDQCPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C=NN=C(N)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1/C=N\N=C(N)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-hydroxy-2-oxo-1-[3-(trifluoromethyl)phenyl]quinoline-3-carboxylate](/img/structure/B8074197.png)
![4-(3-Chloro-2-fluoroanilino)-6-[(1-cyanopiperidin-4-yl)methoxy]-7-methoxyquinazoline](/img/structure/B8074210.png)
![[2-(4-Methylsulfonylphenyl)-2-oxoethyl] 2-(4-cyanophenyl)acetate](/img/structure/B8074211.png)
![Lithium;3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate](/img/structure/B8074213.png)

![(3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8074220.png)
![Pentasodium;[2-[hydroxy(oxido)phosphoryl]oxy-3,4,5-tris(3-methylbutanoyloxy)-6-phosphonatooxycyclohexyl] phosphate](/img/structure/B8074226.png)
![Pentasodium;[2-[hydroxy(oxido)phosphoryl]oxy-6-phosphonatooxy-3,4,5-tri(propanoyloxy)cyclohexyl] phosphate](/img/structure/B8074232.png)
![4-[(1-carbamoylpiperidin-4-yl)amino]-N-[(3,4-dimethylphenyl)methyl]-1-ethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B8074247.png)
![5-iodo-N,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B8074271.png)
![4-(6'-Hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxy-4-oxobutanoic acid](/img/structure/B8074275.png)
![(N'-benzylcarbamimidoyl)-[(Z)-(2-chloro-3,4-dimethoxyphenyl)methylideneamino]azanium;chloride](/img/structure/B8074280.png)
